Cas no 2138060-01-0 (6-[Cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol)

6-[Cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol is a structurally complex organic compound featuring a spiro[4.5]decane core with a hydroxyl group at the 8-position and a cyclopropyl(2-methylpropyl)amino substituent at the 6-position. This unique scaffold offers potential utility in medicinal chemistry, particularly as an intermediate for the synthesis of pharmacologically active molecules. The presence of both amino and hydroxyl functional groups enhances its versatility for further derivatization, while the spirocyclic framework may contribute to conformational rigidity, potentially improving binding affinity in target interactions. Its well-defined stereochemistry and modular structure make it a valuable candidate for exploratory research in drug discovery and development.
6-[Cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol structure
2138060-01-0 structure
Product name:6-[Cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol
CAS No:2138060-01-0
MF:C17H31NO
MW:265.434145212173
CID:6560136
PubChem ID:165956881

6-[Cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol Chemical and Physical Properties

Names and Identifiers

    • 2138060-01-0
    • EN300-1161675
    • 6-[cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol
    • 6-[Cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol
    • Inchi: 1S/C17H31NO/c1-13(2)12-18(14-5-6-14)16-11-15(19)7-10-17(16)8-3-4-9-17/h13-16,19H,3-12H2,1-2H3
    • InChI Key: RIIMVCWIRBELIU-UHFFFAOYSA-N
    • SMILES: OC1CCC2(CCCC2)C(C1)N(CC(C)C)C1CC1

Computed Properties

  • Exact Mass: 265.240564612g/mol
  • Monoisotopic Mass: 265.240564612g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5Ų
  • XLogP3: 4.1

6-[Cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1161675-0.5g
6-[cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol
2138060-01-0
0.5g
$1097.0 2023-05-23
Enamine
EN300-1161675-0.1g
6-[cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol
2138060-01-0
0.1g
$1005.0 2023-05-23
Enamine
EN300-1161675-10.0g
6-[cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol
2138060-01-0
10g
$4914.0 2023-05-23
Enamine
EN300-1161675-0.25g
6-[cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol
2138060-01-0
0.25g
$1051.0 2023-05-23
Enamine
EN300-1161675-1.0g
6-[cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol
2138060-01-0
1g
$1142.0 2023-05-23
Enamine
EN300-1161675-0.05g
6-[cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol
2138060-01-0
0.05g
$959.0 2023-05-23
Enamine
EN300-1161675-2.5g
6-[cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol
2138060-01-0
2.5g
$2240.0 2023-05-23
Enamine
EN300-1161675-5.0g
6-[cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol
2138060-01-0
5g
$3313.0 2023-05-23

Additional information on 6-[Cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol

6-[Cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol (CAS No. 2138060-01-0): A Comprehensive Overview of Its Properties and Applications

The compound 6-[Cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol (CAS No. 2138060-01-0) is a structurally unique molecule that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. Its spirocyclic core and functionalized amine group make it a promising candidate for various applications, particularly in drug discovery and development. This article delves into the molecular characteristics, potential uses, and current research trends surrounding this compound, while also addressing common queries from researchers and industry professionals.

One of the most striking features of 6-[Cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol is its spiro[4.5]decane backbone, which contributes to its three-dimensional complexity and potential for selective interactions with biological targets. The presence of both cyclopropyl and 2-methylpropyl substituents on the nitrogen atom adds further diversity to its chemical space, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers are particularly interested in how these structural elements influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability.

Recent advancements in AI-driven drug discovery have highlighted the importance of structurally diverse compounds like 6-[Cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol. Machine learning models trained on large chemical datasets often identify spirocyclic compounds as privileged structures due to their ability to adopt multiple conformations and interact with various protein binding sites. This aligns with growing industry interest in fragment-based drug design and three-dimensional pharmacophores, where compounds with complex stereochemistry are increasingly valued.

The hydroxyl group at the 8-position of the spiro[4.5]decane system in CAS No. 2138060-01-0 provides an additional handle for chemical modification, making this compound particularly versatile for medicinal chemistry applications. This feature has led to its investigation as a potential central nervous system (CNS) drug candidate, given the importance of hydrogen bond donors in blood-brain barrier penetration. Current research explores its potential as a modulator of G-protein coupled receptors (GPCRs) or ion channels, targets of high interest in neurological and psychiatric disorders.

Synthetic accessibility is another key consideration for 6-[Cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol. Recent publications have described innovative routes to construct the spirocyclic framework with high enantioselectivity, addressing one of the major challenges in working with such three-dimensionally complex molecules. These methodological advances are particularly relevant given the pharmaceutical industry's growing focus on stereochemically pure compounds and the development of asymmetric synthesis techniques.

From a green chemistry perspective, researchers are investigating more sustainable approaches to synthesize and modify CAS No. 2138060-01-0. This includes exploring catalytic methods to reduce waste and improve atom economy in its production. Such efforts align with broader trends in the chemical industry toward environmentally friendly synthesis and the development of biodegradable pharmaceutical intermediates.

The physicochemical properties of 6-[Cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol have been the subject of computational studies, with particular attention to its logP, polar surface area, and molecular flexibility. These parameters are crucial for understanding its potential as a drug candidate and have become standard considerations in modern computer-aided drug design (CADD) workflows. The compound's balanced lipophilicity profile suggests it may have favorable absorption characteristics while maintaining sufficient aqueous solubility.

In the context of personalized medicine, the structural features of CAS No. 2138060-01-0 make it an interesting candidate for development as a targeted therapeutic. Its ability to potentially interact with multiple biological targets while maintaining selectivity could be advantageous in treating complex diseases with heterogeneous patient populations. This aligns with current research priorities in precision oncology and neurodegenerative disease therapeutics.

As research on 6-[Cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol continues, its potential applications in chemical biology are also being explored. The compound could serve as a valuable pharmacological probe for studying biological pathways or as a molecular scaffold for library development in high-throughput screening campaigns. These applications are particularly relevant given the pharmaceutical industry's ongoing need for novel chemical tools to investigate disease mechanisms.

The future directions for research on CAS No. 2138060-01-0 likely include further optimization of its synthetic routes, detailed investigation of its biological activities, and exploration of its potential in combination therapies. As with many structurally novel compounds, the full range of its possible applications may only become apparent through continued interdisciplinary research combining synthetic chemistry, computational modeling, and biological evaluation.

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